レマセミド塩酸塩
概要
説明
CA-074メチルエステルは、リソソームシステインプロテアーゼであるカテプシンBの細胞透過性阻害剤です。この化合物は、カテプシンBを選択的かつ不可逆的に阻害する能力があるため、科学研究で広く使用されています。 CA-074メチルエステルは、細胞エステラーゼによってCA-074に変換され、これが阻害剤の活性型です .
科学的研究の応用
CA-074 methyl ester has a wide range of applications in scientific research:
作用機序
CA-074メチルエステルは、カテプシンBを阻害することによって効果を発揮します。この化合物は、細胞エステラーゼによってCA-074に変換されます。CA-074は次に、カテプシンBの活性部位に結合し、活性部位のシステイン残基と共有結合を形成します。 この不可逆的な阻害により、カテプシンBは基質を分解できなくなり、様々な細胞プロセスが調節されます .
類似の化合物との比較
類似の化合物
E-64: カテプシンBを含む、システインプロテアーゼの一般的な阻害剤です。
ロイペプチン: カテプシンBを阻害する別のシステインプロテアーゼ阻害剤ですが、トリプシンやプラスミンなどの他のプロテアーゼも阻害します.
CA-074メチルエステルの独自性
CA-074メチルエステルは、カテプシンBに対する高い選択性と不可逆的な阻害により、独自性があります。 この選択性により、他のプロテアーゼに影響を与えることなく、様々な生物学的プロセスにおけるカテプシンBの特定の役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Remacemide Hydrochloride is a weak uncompetitive NMDA receptor antagonist, with IC50s of 68 μM and 76 μM for MK-801 binding and NMDA currents, respectively . It interacts with the NMDA receptor complex and sodium channels, affecting the biochemical reactions within the cell .
Cellular Effects
Remacemide Hydrochloride influences cell function by blocking voltage-dependent sodium channels and antagonizing NMDA receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Remacemide Hydrochloride exerts its effects at the molecular level by binding weakly and noncompetitively to the ionic channel site of the NMDA receptor complex . It also blocks voltage-dependent sodium channels .
Temporal Effects in Laboratory Settings
It has been used in various studies for its neuroprotective and anti-epileptic actions .
Dosage Effects in Animal Models
In animal models, Remacemide Hydrochloride has shown to delay the acquisition of audio/visual discrimination task performance .
Metabolic Pathways
It is known to interact with the NMDA receptor complex and sodium channels, which play crucial roles in various metabolic processes .
準備方法
合成経路と反応条件
CA-074メチルエステルは、CA-074のエステル化によって合成されます。合成には、適切な触媒の存在下で、CA-074とメタノールを反応させることが含まれます。 反応は通常、還流条件下で行われ、エステル化が完了するまで行われます .
工業生産方法
CA-074メチルエステルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と溶媒の使用が含まれ、反応は大型反応器で行われます。 生成物はその後、結晶化またはクロマトグラフィーなどの技術を用いて精製され、所望の純度が達成されます .
化学反応の分析
反応の種類
CA-074メチルエステルは、主に加水分解を受けて、カテプシンBの活性阻害剤であるCA-074を形成します。 この加水分解は、細胞エステラーゼによって触媒されます .
一般的な試薬と条件
CA-074メチルエステルのCA-074への加水分解は、細胞エステラーゼの存在下、生理的条件下で起こります。 この反応には、追加の試薬は必要ありません .
形成される主要な生成物
CA-074メチルエステルの加水分解によって生成される主要な生成物は、阻害剤の活性型であるCA-074です .
科学研究への応用
CA-074メチルエステルは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
Uniqueness of CA-074 Methyl Ester
CA-074 methyl ester is unique due to its high selectivity and irreversible inhibition of cathepsin B. This selectivity makes it a valuable tool for studying the specific role of cathepsin B in various biological processes without affecting other proteases .
生物活性
Remacemide hydrochloride is a pharmaceutical compound primarily recognized for its role as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological properties have made it a subject of interest in various neurological conditions, including Huntington's disease, Parkinson's disease, and acute ischemic stroke. This article provides a comprehensive overview of the biological activity of remacemide hydrochloride, supported by research findings, case studies, and data tables.
Remacemide acts primarily by binding to the NMDA receptor complex in a non-competitive manner. This binding inhibits excitotoxicity, a process linked to neuronal damage in various neurodegenerative diseases. The compound is metabolized into a more potent active form known as FPL 12495, which exhibits stronger NMDA antagonistic properties. This metabolic transformation is crucial for its therapeutic effects, particularly in neuroprotection during ischemic events .
Pharmacokinetics
The pharmacokinetic profile of remacemide has been studied extensively. Key findings include:
- Absorption and Distribution : Following oral administration, remacemide achieves peak plasma concentrations within 1 hour. The compound and its active metabolite rapidly reach comparable concentrations in the brain .
- Dosing : Studies indicate that doses ranging from 200 mg to 800 mg per day are generally well tolerated, with higher doses correlating with increased efficacy in reducing symptoms associated with neurological disorders .
- Elimination : The half-life of remacemide is approximately 6 hours, necessitating multiple daily doses for sustained therapeutic effects .
Huntington's Disease
A randomized controlled trial assessed the efficacy of remacemide in patients with Huntington's disease. Participants receiving 200 mg/day showed a trend toward improvement in chorea symptoms compared to placebo, although results were not statistically significant. The study highlighted the need for further investigation into longer-term effects and higher dosages .
Parkinson's Disease
In preclinical studies involving parkinsonian rhesus monkeys, remacemide demonstrated significant antiparkinsonian effects when combined with levodopa-carbidopa therapy. This combination resulted in improved motor function without inducing hyperactivity, suggesting a favorable side effect profile .
Ischemic Stroke
Research has indicated that remacemide may offer neuroprotective benefits in acute ischemic stroke scenarios. A study involving patients treated within 12 hours post-stroke showed that doses of 400 mg twice daily were well tolerated and achieved neuroprotective plasma concentrations .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of remacemide:
特性
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMIUSWZXGTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045683 | |
Record name | Remacemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111686-79-4 | |
Record name | Remacemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remacemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REMACEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。